1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid
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Overview
Description
1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The introduction of the tert-butoxycarbonyl (Boc) protecting group and the fluorine atom can be achieved through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Scientific Research Applications
1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives and other heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, enzymes, and proteins, leading to its diverse biological activities . The presence of the fluorine atom and the Boc protecting group can influence the compound’s reactivity and interactions with these targets.
Comparison with Similar Compounds
1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid can be compared with other similar indole derivatives, such as:
1-Tert-butoxycarbonyl-5-fluoro-indoline-2-carboxylic acid: Similar in structure but with the fluorine atom at a different position, which can affect its reactivity and biological activity.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological roles in plants.
5-Fluoroindole: A simpler indole derivative with a fluorine atom, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which can be strategically removed to yield different derivatives for various applications.
Properties
IUPAC Name |
6-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c1-14(2,3)20-13(19)16-10-7-9(15)5-4-8(10)6-11(16)12(17)18/h4-5,7,11H,6H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXSGMLVHFCVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=C1C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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